molecular formula C10H18O B021978 beta-Cyclogeraniol-d5 CAS No. 78995-99-0

beta-Cyclogeraniol-d5

Cat. No. B021978
M. Wt: 159.28 g/mol
InChI Key: QWNGCDQJLXENDZ-RPIBLTHZSA-N
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Patent
US04439614

Procedure details

A solution of 0.4 g of Cu(OAc2).H2O in 20 mL of hot HOAc was treated with 8.8 g (0.13 g-atom) of Zn dust with shaking for 3 min, and the acid was decanted. The Zn-Cu couple was washed by decantation with 30 mL of 1:1 HOAc/Et2O, followed by Et2O (6×30 mL). Next, 20 mL of Et2O was added together with a crystal of I2. A mixture of 18.8 g (70 mmol) of CH2I2 and 3.08 g (20 mmol) of β-cyclogeraniol (l) was added dropwise over a 20-min period, with warming to maintain a gentle reflux. Heating at reflux was continued for an additional 2 h. The cooled solution was decanted, the residue was washed with Et2O, and the total Et2O volume was brought to 200 mL. The solution was cooled in ice/H2O, and pyridine (8 to 9 mL) was added dropwise until no further ZnI2 -pyridine complex separated. The reaction was cooled to -5° C. overnight, filtered twice, and evaporated. Further complex separated on evaporation. TLC (9:1 hexane/EtOAc) demonstrated a single product. The crude oil was eluted through a 3×25 cm silica gel column by 9:1 hexane/Et2O, followed by 1:1 hexane/Et2O. The spectrally pure, colorless oil weighed 3.4 g (quant): IR (film) 3400 (OH), 1460, 1385, 1365, 1155, 1035, 1010, 705 cm-1 ; 1H NMR (CDCl3) δ0.22 (d, J=4.5 Hz, 1, cyclopropyl H), 0.49 (d, J=4.5 Hz, 1, cyclopropyl H), 0.99 (s, 3, CH3), 1.21 (s, 3, CH3), 1.26 (s, 3, CH3), 1.0-1.8 [m, 7, (CH2)3, OH], 3.51 and 3.92 (d, J=12 Hz, 1, and dd, J=12 and 3.5 Hz, 1, CH2O); 13C NMR (CDCl3), 65.8, 38.0, 35.5, 31.9, 31.3, 29.2, 27.4, 23.9, 22.5, 21.7, 18.0 ppm; MS calcd for C11H20O 168.1514, found 168.1521.
[Compound]
Name
Cu(OAc2)
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
8.8 g
Type
catalyst
Reaction Step Two
Name
Quantity
18.8 g
Type
reactant
Reaction Step Three
Quantity
3.08 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[CH2:2](I)I.[CH3:5][C:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[C:7]=1[CH2:14][OH:15]>CC(O)=O.[Zn]>[CH3:13][C:8]1([CH3:12])[CH2:9][CH2:10][CH2:11][C:6]2([CH3:2])[C:7]1([CH2:14][OH:15])[CH2:5]2

Inputs

Step One
Name
Cu(OAc2)
Quantity
0.4 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
8.8 g
Type
catalyst
Smiles
[Zn]
Step Three
Name
Quantity
18.8 g
Type
reactant
Smiles
C(I)I
Name
Quantity
3.08 g
Type
reactant
Smiles
CC1=C(C(CCC1)(C)C)CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
with shaking for 3 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the acid was decanted
WASH
Type
WASH
Details
The Zn-Cu couple was washed by decantation with 30 mL of 1:1 HOAc/Et2O
ADDITION
Type
ADDITION
Details
Next, 20 mL of Et2O was added together with a crystal of I2
ADDITION
Type
ADDITION
Details
was added dropwise over a 20-min period
TEMPERATURE
Type
TEMPERATURE
Details
with warming
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
Heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
was continued for an additional 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The cooled solution was decanted
WASH
Type
WASH
Details
the residue was washed with Et2O
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled in ice/H2O
ADDITION
Type
ADDITION
Details
pyridine (8 to 9 mL) was added dropwise until no further ZnI2 -pyridine complex
CUSTOM
Type
CUSTOM
Details
separated
FILTRATION
Type
FILTRATION
Details
filtered twice
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Further complex separated on evaporation
WASH
Type
WASH
Details
The crude oil was eluted through a 3×25 cm silica gel column by 9:1 hexane/Et2O

Outcomes

Product
Details
Reaction Time
3 min
Name
Type
Smiles
CC1(C2(CC2(CCC1)C)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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